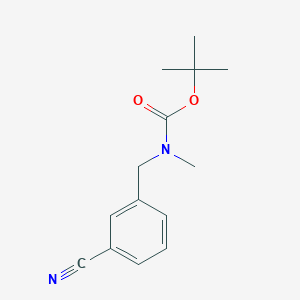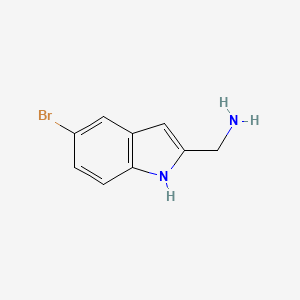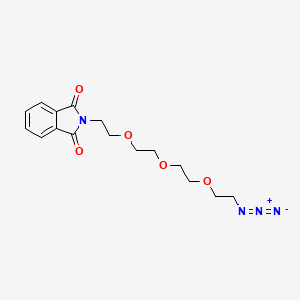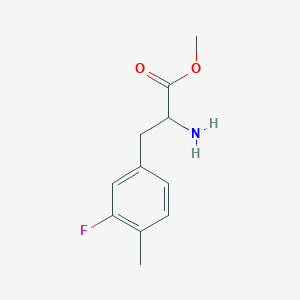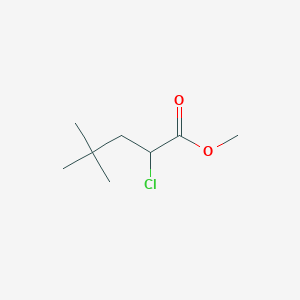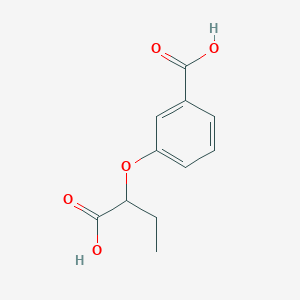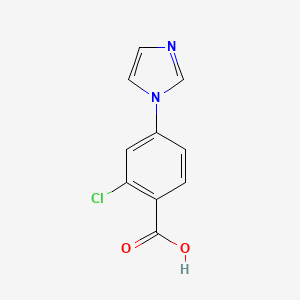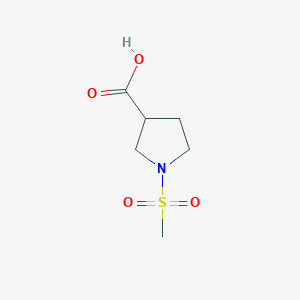
1-Methanesulfonylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-Methanesulfonylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a methanesulfonyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methanesulfonylpyrrolidine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids in two steps. The reaction conditions typically involve the use of a suitable organocatalyst and mild reaction temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar organocatalytic reactions. The scalability of these reactions allows for the efficient production of the compound with high purity and yield. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methanesulfonylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Methyl-substituted pyrrolidine-3-carboxylic acid.
Substitution: Various substituted pyrrolidine-3-carboxylic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methanesulfonylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-Methanesulfonylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The pyrrolidine ring’s structural features also contribute to its binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methanesulfonyl group, resulting in different chemical and biological properties.
Methanesulfonyl derivatives: Compounds with similar methanesulfonyl groups but different core structures, such as methanesulfonylbenzene.
Uniqueness
1-Methanesulfonylpyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the methanesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-methylsulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRXMPRVFBDVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B3098689.png)
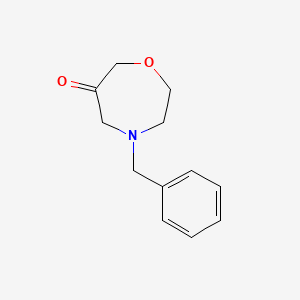
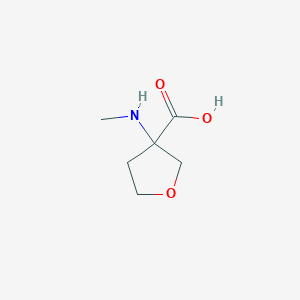
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)
![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)
